REACTION_CXSMILES
|
[C:1]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=2)([O:3][CH2:4][CH3:5])=[O:2].[C:21](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>C(#N)C>[C:1]([C:6]1[N:7]([CH3:21])[C:8]2[C:13]([C:14]=1[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=2)([O:3][CH2:4][CH3:5])=[O:2] |f:1.2.3|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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C(=O)(OCC)C=1NC2=CC=CC=C2C1CC(=O)OCC
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
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20 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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TEMPERATURE
|
Details
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warm
|
Type
|
CUSTOM
|
Details
|
the solvent removed on the rotary evaporator
|
Type
|
WASH
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Details
|
the mixture washed with 5% hydrochloric acid (3×50 ml), 5% sodium bicarbonate (3×50 ml) and water (3×50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ether solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to provide the product
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)C=1N(C2=CC=CC=C2C1CC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |